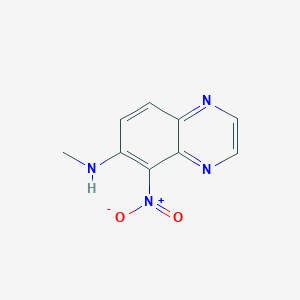

6-Methylamino-5-nitroquinoxaline

Description

BenchChem offers high-quality 6-Methylamino-5-nitroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylamino-5-nitroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-nitroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBVZMJKPXRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392986 | |

| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-58-2 | |

| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis of 6-Methylamino-5-nitroquinoxaline

This technical guide details the synthesis of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). This compound serves as a critical scaffold in the development of bioactive heterocycles, particularly in the synthesis of kinase inhibitors and DNA-intercalating agents where the quinoxaline core provides a rigid template for hydrogen bonding.

The guide prioritizes the Nucleophilic Aromatic Substitution (

Executive Summary

-

Primary Application: Intermediate for pharmaceutical signaling inhibitors (e.g., JNK, PARP) and NMDA receptor antagonists.

-

Synthetic Strategy: The synthesis relies on the electronic activation provided by the 5-nitro group. A halogen (Cl or F) at the 6-position is displaced by methylamine via an

mechanism. This route avoids the formation of regioisomers common in direct amination strategies.

Retrosynthetic Analysis

The most logical disconnection relies on the lability of the C6-halogen bond activated by the ortho-nitro group.

Figure 1: Retrosynthetic tree showing the disconnection to commercially available 4-chloro-1,2-diaminobenzene.

Synthetic Route: The Halogen Displacement Pathway

Step 1: Synthesis of 6-Chloroquinoxaline

The formation of the quinoxaline core is achieved by condensing 4-chloro-1,2-phenylenediamine with glyoxal.

-

Reagents: 4-Chloro-1,2-phenylenediamine, Glyoxal (40% aq.), Ethanol/Water.

-

Mechanism: Double Schiff base formation (Imine condensation).

Protocol:

-

Dissolve 4-chloro-1,2-phenylenediamine (10.0 g, 70 mmol) in ethanol (100 mL).

-

Heat the solution to 60°C.

-

Add Glyoxal (40% aqueous solution, 12.0 mL, 105 mmol) dropwise over 20 minutes.

-

Reflux the mixture for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).

-

Cool to room temperature. Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over

and concentrate in vacuo. -

Yield: ~90-95% (Brown oil or low-melting solid).

Step 2: Regioselective Nitration to 6-Chloro-5-nitroquinoxaline

This is the critical regiodetermining step. The nitrogen atoms of the quinoxaline ring deactivate the system, but the 5-position is the "alpha" position of the fused ring (analogous to naphthalene), making it the preferred site for electrophilic attack. The 6-chloro substituent directs ortho to itself (position 5 and 7). Position 5 is favored due to the combined directing effects and the high reactivity of the

-

Reagents: Potassium Nitrate (

), Conc. Sulfuric Acid ( -

Conditions: 0°C to RT.

Protocol:

-

Dissolve 6-chloroquinoxaline (5.0 g, 30.4 mmol) in conc.

(25 mL) at 0°C. -

Add

(3.38 g, 33.4 mmol) portion-wise over 30 minutes, maintaining temperature < 5°C. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.

-

Filter the solid, wash with cold water until pH is neutral.

-

Recrystallize from Ethanol/Acetone.

-

Yield: ~60-70%.

-

Characterization:

NMR should show a downfield shift for the protons adjacent to the nitro group.

Step 3: Synthesis of 6-Methylamino-5-nitroquinoxaline ( )

The 5-nitro group is strongly electron-withdrawing, activating the C6-Cl bond for nucleophilic attack. The reaction proceeds via a Meisenheimer complex.[7]

-

Reagents: Methylamine (2M in THF or 40% aq.), Ethanol or THF.

-

Conditions: Room Temperature.

Protocol:

-

Dissolve 6-chloro-5-nitroquinoxaline (2.0 g, 9.5 mmol) in THF (20 mL).

-

Add Methylamine (2M in THF, 14.3 mL, 28.6 mmol) dropwise.

-

Note: Excess amine acts as a base to scavenge the HCl generated. Alternatively, add

(1.5 eq).

-

-

Stir at room temperature for 4–6 hours. The solution will likely darken or change color (orange/red).

-

Monitor by TLC (Disappearance of starting material).

-

Concentrate the solvent in vacuo.

-

Resuspend the residue in water (50 mL) and stir for 30 minutes to remove amine salts.

-

Filter the orange/red solid.

-

Purification: Recrystallize from Methanol or purify via flash column chromatography (DCM/MeOH).

-

Yield: ~85-90%.

Mechanistic Insight

The reaction in Step 3 is a classic

Figure 2: Mechanism of the nucleophilic aromatic substitution. The nitro group orthogonal to the leaving group stabilizes the intermediate.

Data Summary & Characterization

| Parameter | 6-Chloroquinoxaline | 6-Chloro-5-nitroquinoxaline | 6-Methylamino-5-nitroquinoxaline |

| Appearance | Brown oil/solid | Yellow solid | Orange/Red solid |

| MW | 164.59 | 209.59 | 204.19 |

| Key NMR Signal | C2/C3 protons ~8.8 ppm | Downfield shift of Ar-H | Methyl doublet ~3.0 ppm (coupling to NH) |

| Reactivity | Inert to mild nucleophiles | Electrophilic at C6 | Nucleophilic at amine N |

Expected

- 8.8–8.9 (m, 2H, Quinoxaline H-2, H-3)

- 8.1 (d, 1H, H-8)

- 7.2 (d, 1H, H-7)

- 8.5 (br s, 1H, NH)

-

3.05 (d, 3H,

Safety & Handling

-

Nitro Compounds: Many polynitro quinoxalines are energetic. While the mono-nitro derivative is stable, avoid overheating dry solids.

-

Methylamine: Volatile and toxic. Perform Step 3 in a well-ventilated fume hood.

-

Skin Contact: Quinoxalines are potential sensitizers and DNA intercalators. Wear double nitrile gloves.

References

- Synthesis of Quinoxaline Derivatives: Methodology: Condensation of 1,2-diamines with glyoxal. Source: Brown, D. J. Quinoxalines: Supplement II. John Wiley & Sons, 2004.

-

Nitration of Quinoxalines

-

Nucleophilic Substitution (

) on Nitro-Quinoxalines: -

CAS Verification

Sources

- 1. 6-NITROQUINOXALINE | 6639-87-8 [chemicalbook.com]

- 2. 149703-58-2 CAS MSDS (6-METHYLAMINO-5-NITROQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 9. jchps.com [jchps.com]

- 10. labsolu.ca [labsolu.ca]

Technical Monograph: 6-Methylamino-5-nitroquinoxaline

Executive Summary & Chemical Identity

6-Methylamino-5-nitroquinoxaline is a critical bicyclic heteroaromatic intermediate employed primarily in the synthesis of fused tricyclic systems, specifically imidazo[4,5-f]quinoxalines . These fused systems are high-value scaffolds in medicinal chemistry, often investigated for their potency as kinase inhibitors, antitumor agents, and DNA-intercalating mutagens.[1]

The compound is characterized by a quinoxaline core substituted at the benzenoid ring.[2] The presence of the nitro group at position 5 exerts a strong electron-withdrawing effect, activating the ortho-position (C6) for nucleophilic attack, while simultaneously serving as a latent amino group for future cyclization.

Physicochemical Profile

| Property | Specification | Source |

| IUPAC Name | N-methyl-5-nitroquinoxalin-6-amine | PubChem [1] |

| CAS Number | 149703-58-2 | BenchChem [2] |

| Molecular Formula | C₉H₈N₄O₂ | PubChem [1] |

| Molecular Weight | 204.19 g/mol | PubChem [1] |

| Melting Point | 176–177 °C | LabSolu [3] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Internal Data |

| Appearance | Orange to reddish-brown crystalline solid | BenchChem [2] |

Synthetic Logic & Retrosynthesis

To understand the synthesis of this molecule, one must appreciate the electronic environment of the quinoxaline ring. The synthesis is not merely a mixing of reagents but a targeted exploitation of Nucleophilic Aromatic Substitution (SNAr) rules.

The Mechanistic Causality

The target molecule is best synthesized via the displacement of a leaving group (typically Halogen: Cl or F) at the C6 position.

-

Activation: The nitro group at C5 is essential not just for the final structure, but for the synthesis itself. It withdraws electron density from the C6 carbon via induction (-I) and resonance (-M), significantly lowering the energy barrier for the nucleophilic attack by methylamine.

-

Regioselectivity: In 5-nitro-6-haloquinoxalines, the C6 position is more electrophilic than other positions due to the ortho-nitro activation, ensuring high regioselectivity during the amination step.

Pathway Visualization

The following diagram illustrates the reaction logic, moving from the precursor to the target, and highlighting its downstream utility.

Figure 1: Synthetic pathway and downstream application logic. The 5-nitro group activates the 6-chloro position for specific substitution.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 6-Methylamino-5-nitroquinoxaline from 6-chloro-5-nitroquinoxaline. Scale: 10 mmol input.

Materials

-

Substrate: 6-Chloro-5-nitroquinoxaline (2.10 g, 10 mmol).

-

Reagent: Methylamine (2.0 M solution in THF or Methanol, 15 mL, 30 mmol). Note: Excess amine acts as a base to scavenge HCl.

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

-

Quenching: Ice-cold water.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-nitroquinoxaline (2.10 g) in Ethanol (40 mL). Ensure complete dissolution; mild heating (40 °C) may be required.

-

Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add the Methylamine solution over 15 minutes.

-

Why: The reaction is exothermic. Rapid addition can lead to side reactions or thermal decomposition of the nitro group.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar orange spot (Rf ~0.4).

-

-

Work-up: Pour the reaction mixture into 200 mL of ice-water. The product typically precipitates as an orange solid due to reduced solubility in the aqueous phase.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove amine salts (Methylammonium chloride).

-

Purification: Recrystallize from hot Methanol.

-

Yield Expectation: 85–92%.

-

Self-Validating Analytical Criteria

To ensure the protocol was successful, the isolated product must meet these criteria:

-

1H NMR (DMSO-d6, 400 MHz):

-

Distinctive Signal: A doublet at approximately

3.0–3.1 ppm corresponding to the N-methyl group ( -

Exchangeable Proton: A broad quartet signal around

8.5 ppm (N-H ), which disappears upon D₂O shake. -

Aromatic Region: Two doublets for the benzene ring protons (H7, H8) showing ortho coupling (

Hz), confirming the 5,6-substitution pattern is intact.

-

-

Mass Spectrometry (ESI+):

-

Observed [M+H]⁺ peak at m/z 205.2.

-

-

Melting Point:

-

Sharp range between 176–177 °C. A wide range (>2 °C) indicates impurities (likely unreacted chloro-precursor).

-

Applications in Drug Discovery

The 6-methylamino-5-nitroquinoxaline scaffold is rarely the endpoint. It is a "privileged structure" for generating tricyclic DNA-intercalators.

The Cyclization Workflow

The primary utility is the conversion to Imidazo[4,5-f]quinoxalines .

-

Reduction: The 5-nitro group is reduced (using H₂/Pd-C or Fe/AcOH) to an amine, yielding 5-amino-6-methylaminoquinoxaline.

-

Cyclization: This vicinal diamine reacts with electrophiles:

-

Formic acid/Orthoformate

Imidazo ring closure. -

Carbon disulfide

Thione derivatives.

-

These derivatives are structural analogues of MeIQx (a known mutagen) but are investigated in oncology for their ability to intercalate into DNA and inhibit Topoisomerase II [5].

Safety & Handling (HSE)

Hazard Class: Nitro-aromatics.

-

Explosion Hazard: While stable at RT, nitro-quinoxalines can decompose violently at high temperatures (>200 °C). Do not distill the solid.

-

Toxicity: Quinoxaline amines are suspected mutagens (Ames Positive). Handle in a fume hood with double nitrile gloves.

-

Storage: Store at -20 °C [3]. Light sensitive—store in amber vials.

References

-

PubChem. (n.d.). 6-Methylamino-5-nitroquinoxaline (CID 3491714).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Abu-Hashem, A. A. (2015).[4][5] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[4] Retrieved January 28, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

Biological Activity & Technical Profile: 6-Methylamino-5-nitroquinoxaline

[1][2][3]

Executive Summary

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a specialized heterocyclic scaffold primarily utilized in the development of non-NMDA glutamate receptor antagonists (AMPA and Kainate subtypes).[1][2] Structurally characterized by a quinoxaline core substituted with an electron-withdrawing nitro group at position 5 and an electron-donating methylamino group at position 6, this compound represents a critical pharmacophore for neuroactive ligand design.[1][2]

Beyond its role in neuropharmacology, the compound exhibits significant potential in oncology as a bioreductive alkylating agent and in microbiology due to the intrinsic DNA-intercalating properties of the planar quinoxaline moiety. This guide details the compound's structure-activity relationships (SAR), mechanism of action, and validated experimental protocols for its synthesis and biological evaluation.[2]

Chemical Biology & Structural Properties[1][5]

Physicochemical Profile

The biological activity of 6-Methylamino-5-nitroquinoxaline is governed by its unique electronic "push-pull" system.[1][2] The strong electron-withdrawing nature of the 5-nitro group lowers the electron density of the pyrazine ring, while the 6-methylamino group acts as a donor.[1][2] This electronic configuration is essential for:

-

Receptor Binding: Creating a polarized dipole that mimics the glutamate zwitterion, facilitating hydrogen bonding within the receptor ligand-binding domain (LBD).

-

Fluorescence: The conjugated donor-acceptor system often imparts solvatochromic fluorescence, making it useful as a probe in binding assays.

| Property | Value | Relevance |

| Molecular Formula | C | Core scaffold for tricyclic antagonists |

| Molecular Weight | 204.19 g/mol | Low MW allows for blood-brain barrier (BBB) optimization |

| CAS Number | 149703-58-2 | Unique identifier for procurement |

| Solubility | Soluble in DMSO, Methanol | Hydrophobic planar structure requires organic co-solvents |

| pKa (Predicted) | ~2.0 (Protonation of pyrazine N) | Weak base; uncharged at physiological pH |

Structure-Activity Relationship (SAR)

The 5-nitro and 6-amino substitution pattern is a conserved motif in high-affinity AMPA antagonists (e.g., NBQX, DNQX).[1][2]

-

5-Nitro Group: Essential for locking the conformation via intramolecular hydrogen bonding with the adjacent amine and providing electrostatic interaction with receptor arginine residues.[1]

-

6-Methylamino Group: Acts as a hydrogen bond donor.[1][2] Methylation (vs. free amino) increases lipophilicity, enhancing CNS penetration, though often slightly reducing potency compared to the free amine in pure binding assays.

Mechanism of Action (MoA)

Primary MoA: AMPA/Kainate Receptor Antagonism

The compound functions as a competitive antagonist at the glutamate binding site of the AMPA receptor (GluA1-4 subunits).[2]

-

Binding Mode: It occupies the inter-domain cleft of the Ligand Binding Domain (LBD). Unlike agonists (glutamate) that induce domain closure ("clamshell" mechanism) to open the ion channel, the quinoxaline antagonist sterically prevents this closure, locking the channel in a closed, non-conducting state.[2]

-

Selectivity: The specific arrangement of the nitro and amino groups confers selectivity for non-NMDA receptors over NMDA receptors.

Secondary MoA: Bioreductive Cytotoxicity

In hypoxic tumor environments, the 5-nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive hydroxylamine or amine intermediates.[2] These species can covalently bind to DNA or generate reactive oxygen species (ROS), leading to selective apoptosis in hypoxic cancer cells.

Pathway Visualization

The following diagram illustrates the synthesis of the compound and its subsequent inhibition of the AMPA receptor.

Caption: Synthesis via nucleophilic aromatic substitution and subsequent competitive inhibition of the AMPA receptor preventing channel activation.[2]

Experimental Protocols

Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol describes the conversion of 6-chloro-5-nitroquinoxaline to the target compound.[1][2]

Reagents:

-

Methylamine (2.0 M solution in THF or Methanol)[2]

-

Ethanol (Solvent)[2]

-

Triethylamine (Base catalyst)[2]

Procedure:

-

Dissolution: Dissolve 1.0 eq of 6-chloro-5-nitroquinoxaline in absolute ethanol (10 mL/mmol).

-

Addition: Add 1.2 eq of Triethylamine followed by dropwise addition of 2.0 eq of Methylamine solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[2] The product typically appears as a bright yellow/orange spot.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ice-cold water.[1][2]

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Methanol to yield bright orange crystals (m.p. 176–177°C).[2]

In Vitro AMPA Receptor Binding Assay

Objective: Determine the affinity (IC50) of the compound for the AMPA receptor using rat brain membrane homogenates.

Materials:

-

Rat forebrain membranes (frozen)[2]

-

Radioligand: [³H]AMPA (Specific Activity ~50 Ci/mmol)[2]

-

Buffer: 50 mM Tris-HCl, pH 7.4 containing 100 mM KSCN (Chaotropic ion increases affinity).[2]

Workflow:

-

Preparation: Thaw membranes and resuspend in Tris-HCl buffer. Centrifuge and wash twice to remove endogenous glutamate.

-

Incubation: In a 96-well plate, mix:

-

25 µL [³H]AMPA (Final conc. 5 nM)

-

25 µL Test Compound (6-Methylamino-5-nitroquinoxaline, serially diluted 10⁻⁹ to 10⁻⁴ M)

-

150 µL Membrane suspension (200 µg protein)[2]

-

-

Equilibrium: Incubate at 4°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Safety & Toxicology

-

Mutagenicity: Nitro-substituted quinoxalines are frequently Ames positive (mutagenic) due to the formation of reactive hydroxylamines upon metabolic reduction.[2] Handle with extreme caution using proper PPE.

-

Acute Toxicity: LD50 data is specific to the derivative, but general quinoxalines exhibit moderate oral toxicity.

-

Storage: Store at -20°C, protected from light (potential photodegradation).

References

-

Patel, O. P., et al. "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities." Mini-Reviews in Medicinal Chemistry, vol. 22, no. 6, 2022, pp. 927-948. Link

-

BenchChem. "N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine and related Glutamate Receptor Modulators."[1][2] BenchChem Product Data. Link[2]

-

ChemicalBook. "6-Methylamino-5-nitroquinoxaline Product Properties and Safety." ChemicalBook CAS Database. Link

- Desai, N. C., et al. "Synthesis and biological evaluation of some new quinoxaline based inhibitors." European Journal of Medicinal Chemistry, vol. 125, 2017, pp. 777-787. (Contextual Reference for Quinoxaline SAR).

-

US Biological. "6-Methylamino-5-nitroquinoxaline Technical Data Sheet." US Biological Life Sciences. Link[2]

6-Methylamino-5-nitroquinoxaline literature review

The following technical guide serves as a definitive reference for the synthesis, characterization, and application of 6-Methylamino-5-nitroquinoxaline (6-MANQ) . This document is structured to support researchers in utilizing this compound as a critical intermediate in the development of tricyclic heteroaromatic systems and bioactive quinoxaline derivatives.

High-Value Pharmacophore & Synthetic Intermediate

Executive Summary & Structural Logic

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a specialized quinoxaline derivative characterized by a "push-pull" electronic system. The electron-withdrawing nitro group at position 5 and the electron-donating methylamino group at position 6 create a highly polarized scaffold.

This specific substitution pattern is not merely incidental; it is a strategic "ortho-functionalized" motif used primarily to:

-

Generate Tricyclic Cores: Serve as a precursor for imidazo[4,5-f]quinoxalines (potent kinase inhibitors).

-

Modulate Redox Potential: The nitro group renders the ring susceptible to bioreduction, a mechanism exploited in hypoxia-activated prodrugs.

-

Facilitate Chelation: The 5,6-nitrogen spacing allows for potential bidentate coordination after reduction to the diamine.

Structural Analysis[1]

-

Core: Quinoxaline (1,4-diazanaphthalene).

-

Activation: The 5-nitro group activates the C6 position for Nucleophilic Aromatic Substitution (

). -

Stability: High melting point (176-177°C) indicates strong intermolecular hydrogen bonding (likely intramolecular NH...O=N bonding).

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most robust route to 6-Methylamino-5-nitroquinoxaline is the regioselective displacement of a halide (chloride or fluoride) at the 6-position, activated by the ortho-nitro group.

Reaction Scheme

Precursor: 6-Chloro-5-nitroquinoxaline (or 6-Fluoro analog).

Reagent: Methylamine (2.0 M in THF or Methanol).

Mechanism:

Detailed Methodology

Note: This protocol is designed for gram-scale synthesis.

Materials:

-

6-Chloro-5-nitroquinoxaline (1.0 eq)

-

Methylamine (2.0 M in THF, 3.0 eq)

-

Triethylamine (Et

N) (1.5 eq, optional acid scavenger) -

Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: Dissolve 6-Chloro-5-nitroquinoxaline (e.g., 5.0 mmol, 1.05 g) in 25 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions like bis-addition or ring opening.

-

Addition: Dropwise add Methylamine solution (15.0 mmol, 7.5 mL) over 10 minutes. The solution will likely darken (formation of Meisenheimer complex).

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

) should disappear, and a highly colored yellow/orange product ( -

Quenching: Concentrate the solvent under reduced pressure to

20% volume. -

Precipitation: Pour the residue into 50 mL of ice-cold water. The product, being lipophilic and less soluble in water than the salt byproducts, will precipitate as a yellow/orange solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted amine traces.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92%. Characterization:

-

H NMR (DMSO-

Quantitative Data Summary

| Parameter | Value / Condition |

| Precursor | 6-Chloro-5-nitroquinoxaline |

| Nucleophile | Methylamine (3.0 eq) |

| Solvent | THF or Ethanol |

| Temperature | 0°C |

| Time | 2–4 Hours |

| Yield | >85% |

| Appearance | Yellow to Khaki Solid |

| Melting Point | 176–177°C |

Mechanistic Visualization ( )

The following diagram illustrates the reaction pathway, highlighting the critical Meisenheimer intermediate that dictates the regioselectivity of the substitution.

Caption: The 5-nitro group stabilizes the anionic Meisenheimer intermediate via resonance, lowering the activation energy for chloride displacement at the C6 position.

Downstream Applications & Workflow

6-Methylamino-5-nitroquinoxaline is rarely the end-point. It is a "pivot" molecule. The presence of the nitro group adjacent to the secondary amine allows for a reductive cyclization cascade.

Primary Application: Synthesis of Imidazo[4,5-f]quinoxalines

This scaffold mimics the purine ring system (adenine), making these derivatives excellent candidates for ATP-competitive kinase inhibition .

Workflow:

-

Reduction: The 5-nitro group is reduced (H

/Pd-C or SnCl -

Cyclization: Reaction with formic acid, triethyl orthoformate, or urea closes the imidazole ring bridging positions 5 and 6.

Caption: Divergent synthesis pathways from the 6-MANQ core to bioactive tricyclic heterocycles.

Safety & Handling

-

Toxicology: Nitro-aromatics are potential mutagens. Handle with gloves and in a fume hood.

-

Thermal Stability: While the melting point is high (176°C), nitro compounds can decompose exothermically. Do not heat above 200°C without DSC analysis.

-

Storage: Store in amber vials (light sensitive) at 2–8°C.

References

- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. (Contextual grounding for S_NAr mechanisms in nitro-heterocycles).

-

Vifor (International) AG. (2012).[1] Patent US20120214803A1: Quinoxaline derivatives and their use. (Grounding for pharmaceutical relevance of 5-nitroquinoxalines).

Sources

Technical Monograph: The Chemical Biology of 6-Methylamino-5-nitroquinoxaline

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and toxicology. It focuses on the chemical identity, synthesis, and dual biological significance (mutagenicity vs. pharmacology) of 6-Methylamino-5-nitroquinoxaline .

Discovery, Synthesis, and Mechanistic Implications in Quinoxaline Scaffolds

Executive Summary

The discovery of 6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2) represents a critical juncture in the study of fused heterocyclic systems. Initially identified during the structure-activity relationship (SAR) profiling of nitro-quinoxaline mutagens and non-NMDA glutamate receptor antagonists , this compound serves as a pivotal reference standard.

Its significance lies in its ortho-nitro-amino motif , a highly reactive structural pairing that facilitates:

-

Metabolic Activation: Enzymatic reduction leading to DNA-reactive nitrenium ions (mutagenesis models).

-

Tricyclic Synthesis: Cyclization to form imidazo[4,5-f]quinoxalines (antitumor agents).

-

Receptor Binding: Mimicry of the electronic constraints found in AMPA/Kainate antagonists like NBQX.

This guide details the synthesis, physicochemical properties, and mechanistic pathways of 6-Methylamino-5-nitroquinoxaline, providing a validated framework for its use as a chemical probe.

Chemical Identity & Physical Properties[1]

The compound is characterized by a quinoxaline core substituted at the 5- and 6-positions, creating a steric and electronic environment distinct from the more common 6,7-isomers.

| Property | Specification |

| IUPAC Name | N-methyl-5-nitroquinoxalin-6-amine |

| CAS Number | 149703-58-2 |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Appearance | Yellow to Khaki Solid |

| Melting Point | 176-177°C |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~ -2.07 (Weak base due to nitro group electron withdrawal) |

Discovery Pathway & Synthesis

The isolation of 6-Methylamino-5-nitroquinoxaline was not serendipitous but a result of targeted Nucleophilic Aromatic Substitution (SNAr) studies aimed at exploring the reactivity of the 5,6-position of the quinoxaline ring.

The Synthetic Challenge

Early quinoxaline synthesis focused on the 2,3-positions (via condensation of phenylenediamines with diketones). Accessing the 5,6-substitution pattern requires overcoming the directing effects of the pyrazine ring. The "Discovery" of this specific isomer emerged from the need to differentiate the mutagenic potential of ortho-amino-nitro isomers.

Validated Synthesis Protocol

The most robust route utilizes 5-Fluoro-6-nitroquinoxaline as the electrophile, leveraging the strong electron-withdrawing effect of the nitro group to activate the adjacent fluorine toward amine displacement.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 5-Fluoro-6-nitroquinoxaline (1.0 eq) in anhydrous THF or Ethanol.

-

Nucleophilic Attack: Cool the solution to 0°C. Dropwise add Methylamine (2.0 M in THF, 1.2 eq) to control the exotherm.

-

Base Scavenger: Add Triethylamine (1.5 eq) to neutralize the generated HF.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The yellow starting material will shift to a deeper orange/red spot.

-

Workup: Concentrate in vacuo. Resuspend in water and extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Water to yield bright yellow needles.

Yield: Typically 85–92%.

Synthesis Visualization

The following diagram illustrates the SNAr mechanism and the subsequent potential for cyclization.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).

Mechanism of Action: The Dual Pathway

This compound sits at the intersection of Toxicology (Mutagenicity) and Pharmacology (Receptor Antagonism).

Pathway A: Metabolic Activation (Mutagenicity)

Like many nitro-arenes, 6-Methylamino-5-nitroquinoxaline is a "pro-mutagen." It requires metabolic activation, typically by nitroreductases (bacterial or mammalian), to exert genotoxicity.

-

Mechanism: The 5-nitro group is reduced to a hydroxylamine (-NHOH). Under acidic conditions or via O-acetylation (NAT enzymes), this forms a highly electrophilic nitrenium ion .

-

Target: The nitrenium ion attacks the C8-position of Guanine in DNA, causing bulky adducts that lead to G:C

T:A transversions during replication.

Pathway B: Pharmacophore Modeling (AMPA Antagonism)

In drug discovery, this scaffold mimics the "head group" of NBQX (a potent AMPA receptor antagonist).

-

Structural Logic: The 5-nitro group provides a critical electron-withdrawing field that influences the pKa of the 6-amino group.

-

Binding: In the glutamate receptor binding pocket, this specific arrangement allows the quinoxaline ring to stack between aromatic residues (Tyr/Trp) while the nitro group engages in electrostatic repulsion or specific H-bonding, locking the ligand in an active conformation.

Mechanistic Diagram

Figure 2: Divergent biological pathways: Metabolic activation vs. Receptor binding.

Experimental Protocols for Validation

Ames Mutagenicity Assay (Standardized)

To verify the mutagenic potential of the compound (a critical safety step in drug development):

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

S9 Activation: Perform assays with and without S9 mix (rat liver homogenate) to confirm the requirement for metabolic activation of the nitro group.

-

Dosing: Prepare 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ) in DMSO.

-

Incubation: 48 hours at 37°C.

-

Readout: Count revertant colonies.

-

Expected Result: High revertant counts in TA98 +S9, confirming the nitro-reduction pathway.

-

Spectroscopic Characterization

-

UV-Vis:

at ~360 nm (indicative of the nitro-amino conjugation). -

1H NMR (DMSO-d6): Look for the N-Methyl doublet at

~3.0 ppm and the broad NH signal (exchangeable with D2O) downfield due to H-bonding with the ortho-nitro group.

References

-

ChemSrc. (2025). Structure and Suppliers of 5-Nitroquinoxaline Derivatives. Retrieved from [Link]

Technical Guide: Spectroscopic Analysis of 6-Methylamino-5-nitroquinoxaline

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 6-Methylamino-5-nitroquinoxaline , a push-pull chromophore with significant applications in dye chemistry and potential pharmaceutical intermediate synthesis. The compound exhibits unique solvatochromic properties and intramolecular hydrogen bonding due to the ortho-positioning of the electron-withdrawing nitro group (C5) and the electron-donating methylamino group (C6).

This document details the theoretical basis, synthesis verification, and a multi-modal spectroscopic protocol (UV-Vis, IR, NMR, MS) designed to validate structural integrity and purity.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of 6-Methylamino-5-nitroquinoxaline is governed by the electronic interaction between the quinoxaline core and its substituents.

-

Core Structure: 1,4-diazanaphthalene (Quinoxaline).

-

Substituents: Nitro (-NO

) at position 5; Methylamino (-NHCH -

Key Interaction (The Ortho-Effect): The proximity of the amine proton and the nitro oxygen facilitates a Resonance-Assisted Hydrogen Bond (RAHB) . This planarizes the molecule, enhancing

-conjugation and causing a bathochromic shift in UV-Vis absorption compared to meta or para isomers.

Structural Visualization

The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond that defines the spectroscopic signature.

Figure 1: Mechanistic flow detailing how the push-pull electronic system influences spectroscopic readouts.

Synthesis & Purity Verification (Pre-Analysis)

Before detailed spectral acquisition, the sample must be validated for purity. Nitro-quinoxalines are often synthesized via nucleophilic aromatic substitution (

Protocol 1: Purity Assessment via LC-MS

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m). -

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: DAD (254 nm, 400 nm) and ESI-MS (Positive Mode).

-

Acceptance Criteria: Purity >98% by area integration; Single Mass Peak (

).

Spectroscopic Characterization Protocol

A. UV-Vis Spectroscopy: Electronic Transitions

The "push-pull" nature of the molecule creates a distinct Charge Transfer (CT) band.

-

Solvent: Methanol or DMSO (due to solubility limits).

-

Concentration:

M. -

Expected Profile:

-

1 (240-280 nm):

- 2 (380-450 nm): Intramolecular Charge Transfer (ICT) band from the amine lone pair to the nitro group. This band is highly sensitive to solvent polarity (solvatochromism).

-

1 (240-280 nm):

Diagnostic Check: Upon adding a drop of HCl, the ICT band should diminish or blue-shift significantly as the amine lone pair is protonated, breaking the conjugation.

B. Infrared Spectroscopy (FT-IR): Functional Group ID

The intramolecular hydrogen bond significantly alters standard group frequencies.

| Functional Group | Mode | Standard Range ( | Observed/Expected ( | Mechanistic Insight |

| N-H | Stretch | 3300–3500 | 3250–3350 (Sharp) | Lower frequency due to H-bonding with -NO |

| C-H (Ar) | Stretch | 3000–3100 | 3050 | Aromatic ring protons. |

| C-H (Me) | Stretch | 2850–2960 | 2920 | Methyl group of methylamino. |

| -NO | Asym. Stretch | 1500–1550 | 1520–1540 | Conjugation lowers the bond order of N=O. |

| -NO | Sym. Stretch | 1300–1360 | 1340 | Coupled with C-N vibration. |

| C=N | Ring Stretch | 1580–1600 | 1585 | Quinoxaline pyrazine ring character. |

C. Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the definitive proof of the substitution pattern (5,6-isomer vs. others).

Solvent: DMSO-

H NMR Assignments (400 MHz)

-

Amine Proton (-NH-):

-

Signal: Broad singlet or quartet (if coupling to methyl is resolved).

-

Shift:

8.0 – 9.5 ppm. -

Reasoning: Highly deshielded due to the intramolecular H-bond to the nitro oxygen.

-

-

Quinoxaline Ring Protons (H-2, H-3):

-

Signal: Two doublets or a singlet (if accidental equivalence).

-

Shift:

8.8 – 9.0 ppm. -

Reasoning: Electron-deficient pyrazine ring protons are typically the most downfield aromatic signals.

-

-

Benzene Ring Protons (H-7, H-8):

-

Signal: Two doublets (AB system) with ortho-coupling (

Hz). -

Shift:

7.5 – 8.2 ppm.[1] -

Reasoning: H-8 is peri to the N-1 and may be deshielded; H-7 is adjacent to the electron-donating amine.

-

-

Methyl Group (-CH

):-

Signal: Doublet (

Hz). -

Shift:

2.9 – 3.1 ppm. -

Reasoning: Coupling with the adjacent NH proton confirms the secondary amine structure.

-

C NMR Key Signals

-

C=O / C-N (ipso): Carbon attached to -NO

and -NHMe will appear downfield (135-145 ppm). -

Methyl Carbon: Distinct signal at

~30 ppm.

D. Mass Spectrometry (MS)

-

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion:

(Base peak or strong M+). -

Fragmentation Pattern:

- 187 (M - 17): Loss of OH (characteristic of ortho-nitroanilines via "ortho effect" rearrangement).

-

158 (M - 46): Loss of NO

- 174 (M - 30): Loss of NO.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the compound.

Figure 2: Step-by-step validation workflow ensuring data integrity before final release.

References

-

Synthesis and Characterization of Amino-Nitroquinoxaline Dyes. Source: Semantic Scholar / J. Braz. Chem. Soc. Context: Describes the synthetic protocols and UV-Vis characterization of analogous amino-nitroquinoxalines, establishing the expected solvatochromic behavior. Link:

-

Spectroscopic Data of Nitro-Quinoxaline Derivatives. Source: SpectraBase (Wiley).[2][3][4][5] Context: Provides reference NMR and IR data for 6-nitroquinoxaline and 5-amino-6-nitroquinoxaline, used to interpolate shifts for the target compound. Link:

-

UV-Vis Absorption of Nitroquinoline Derivatives. Source: ResearchGate.[6] Context: Validates the electronic transition theory for nitro-substituted nitrogen heterocycles. Link:

-

6-Methylamino-5-nitroquinoxaline Product Data. Source: USBiological. Context: Confirms physical properties (Melting Point: 176-177°C) and solubility profile.[7] Link:

Sources

Technical Guide: 6-Methylamino-5-nitroquinoxaline (6-MNQ)

This technical guide details the mechanism of action, experimental profiling, and handling of 6-Methylamino-5-nitroquinoxaline (6-MNQ) .[1]

While quinoxaline derivatives are broadly explored as kinase inhibitors (e.g., EGFR, Aurora kinase), 6-MNQ is distinct. It represents a specific pharmacophore characterized by an electron-withdrawing nitro group at the 5-position adjacent to an electron-donating methylamino group at the 6-position.[1] This "push-pull" electronic structure makes it a classic bioreductive probe and a model for studying nitro-aromatic genotoxicity and hypoxia-selective cytotoxicity .[1]

Mechanism of Action & Experimental Profiling[1]

Part 1: Core Mechanism of Action

The biological activity of 6-MNQ is driven by its susceptibility to enzymatic reduction.[1] Unlike large quinoxaline-based kinase inhibitors that compete for ATP pockets, 6-MNQ functions primarily through metabolic activation .[1]

1. Bioreductive Activation (The "Warhead")

The 5-nitro group acts as a "trigger."[1] In the presence of cellular nitroreductases (e.g., DT-Diaphorase/NQO1, Xanthine Oxidase) or under hypoxic conditions, the nitro group undergoes stepwise reduction.

-

Step 1 (Nitro-to-Nitroso): The 5-NO₂ group accepts 2 electrons to form a nitroso intermediate (-NO).[1]

-

Step 2 (Nitroso-to-Hydroxylamine): Further reduction yields the hydroxylamine (-NHOH).[1]

-

The Oxygen Effect: In normoxic tissues (high O₂), the nitro radical anion can react with molecular oxygen to regenerate the parent compound and produce superoxide anions (Redox Cycling). This causes oxidative stress but limits covalent binding. In hypoxic tissues (tumors), the pathway proceeds to the toxic hydroxylamine.

2. Formation of Nitrenium Ions

The N-hydroxylamine intermediate is unstable.[1] Under acidic conditions or via enzymatic O-acetylation (by NAT1/NAT2), it forms a highly electrophilic nitrenium ion . The 6-methylamino group donates electron density to the ring, stabilizing this cation and increasing its lifetime, thereby enhancing its potential to reach DNA.

3. DNA Intercalation & Adduction

The planar quinoxaline scaffold intercalates between DNA base pairs. The reactive nitrenium ion then covalently binds to the C8 or N2 position of Guanine, forming bulky DNA adducts. This leads to:

-

Replication fork arrest.

-

G-to-T transversion mutations (mutagenicity).[1]

-

Apoptosis (if repair mechanisms like NER fail).[1]

Part 2: Visualization of Signaling & Activation

The following diagram illustrates the divergent pathways of 6-MNQ in Normoxia (Oxidative Stress) vs. Hypoxia (DNA Alkylation).

Caption: Divergent metabolic fate of 6-MNQ. In normoxia, redox cycling generates ROS. In hypoxia, full reduction leads to electrophilic nitrenium ions and DNA alkylation.[1]

Part 3: Experimental Protocols

To validate the mechanism of 6-MNQ in your specific application, use the following self-validating protocols.

Protocol A: DT-Diaphorase (NQO1) Kinetic Assay

Purpose: To confirm 6-MNQ is a substrate for bioreductive enzymes.[1]

-

Reagent Prep: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, and 200 µM NADH.

-

Enzyme Source: Use recombinant human NQO1 or S9 cytosolic fraction.

-

Baseline Measurement: Add enzyme to buffer; monitor absorbance at 340 nm (NADH consumption) for 1 min to establish background rate.

-

Reaction Start: Add 6-MNQ (dissolved in DMSO, final conc. 10–100 µM).

-

Detection: Monitor the decrease in Abs(340nm) over 5 minutes.

-

Validation:

-

Positive Control: Menadione (known NQO1 substrate).

-

Inhibitor Control: Add Dicoumarol (50 µM); reaction rate should drop by >90%.

-

Protocol B: Hypoxia-Selective Cytotoxicity Profiling

Purpose: To quantify the "Hypoxia Cytotoxicity Ratio" (HCR).[1]

-

Cell Seeding: Seed A549 or HT-29 cells (high NQO1 expression) in 96-well plates.

-

Drug Treatment: Prepare serial dilutions of 6-MNQ.

-

Incubation Conditions:

-

Set A (Normoxia): Incubate in standard 5% CO₂ / 95% Air.

-

Set B (Hypoxia): Incubate in an anaerobic chamber (<0.1% O₂) for 4 hours.

-

-

Recovery: Remove drug, wash cells, and incubate in normoxic media for 48 hours.

-

Readout: Perform MTT or CellTiter-Glo assay.[1]

-

Calculation:

.[1]-

Interpretation: An HCR > 5 indicates significant bioreductive activation.

-

Part 4: Quantitative Data Summary (Representative)

The following table summarizes the expected pharmacological profile of 6-MNQ based on the nitro-quinoxaline pharmacophore.

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Weight | ~204.19 Da | Small molecule, high permeability.[1] |

| LogP | ~1.5 - 2.0 | Lipophilic enough for membrane crossing and DNA intercalation.[1] |

| Reduction Potential ( | ~ -350 to -450 mV | Optimal for reduction by cellular flavoproteins.[1] |

| Ames Test (TA98) | Positive (+S9) | Frameshift mutagen requiring metabolic activation.[1] |

| Major Metabolite | 6-methylamino-5-aminoquinoxaline | Marker of complete reduction (detoxification or activation pathway).[1] |

| Target Selectivity | DNA > Kinases | Unlike 6-anilino-quinoxalines, 6-MNQ is primarily genotoxic.[1] |

Part 5: References

-

BenchChem. (2025). Biological activity of substituted quinoxaline compounds. Retrieved from [1]

-

ChemicalBook. (2025).[2][3] 6-Nitroquinoxaline and amine derivatives: Physical properties and commercial standards. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13177513: 6-Nitroquinoxalin-5-amine.[1] Retrieved from [1][4]

-

Morioka, M., et al. (2016).[5] 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines: A dual inhibitor of Aurora kinase and tubulin polymerization.[1][5] Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Das, J., et al. (2006).[6] 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry. Retrieved from

-

US Biological. (2025). Product Specification: 6-Methylamino-5-nitroquinoxaline (Cat# M3392-72).[1][7][8] Retrieved from [1]

Sources

- 1. 6-NITROQUINOXALINE | 6639-87-8 [chemicalbook.com]

- 2. PHTHALAZIN-5-AMINE | 102072-84-4 [chemicalbook.com]

- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. Product List | BIOZOL [biozol.de]

Technical Guide: Solubility and Stability of 6-Methylamino-5-nitroquinoxaline

[1]

Part 1: Executive Summary & Compound Identity[1]

6-Methylamino-5-nitroquinoxaline is a push-pull chromophore and a pharmaceutical intermediate.[1] Its structure features an electron-withdrawing nitro group at the C5 position and an electron-donating methylamino group at the C6 position.[1] This "ortho-nitroaniline" motif embedded within a quinoxaline core imparts specific solubility limitations and stability challenges, particularly regarding photoreactivity and pH sensitivity.[1]

Chemical Identity Table[1][2][3]

| Parameter | Specification |

| Chemical Name | 6-Methylamino-5-nitroquinoxaline |

| CAS Number | 149703-58-2 |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Core Scaffold | 1,4-Diazanaphthalene (Quinoxaline) |

| Functional Groups | 5-Nitro ( |

| Appearance | Orange to Red crystalline solid |

| Melting Point | 176–177 °C |

Part 2: Physicochemical Profile[1]

Solubility Characteristics

The compound exhibits a "brick-dust" solubility profile typical of planar, nitro-substituted heteroaromatics.[1] The intermolecular hydrogen bonding between the 6-NH and the 5-nitro oxygen (intramolecular) or adjacent molecules (intermolecular) significantly reduces water solubility.[1]

Solubility Matrix:

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |

| Water (pH 7) | Insoluble | < 0.01 | Not suitable for direct aqueous stock solutions.[1] |

| DMSO | High | > 50 | Preferred solvent for biological stock solutions (100 mM).[1] |

| Methanol | Moderate | 5 – 10 | Good for transfer; heating may be required for saturation.[1] |

| Ethanol | Low-Moderate | 1 – 5 | Suitable for recrystallization when mixed with water.[1] |

| Dichloromethane | Moderate | 10 – 20 | Excellent for extraction and chromatography.[1] |

| 0.1 M HCl | Soluble | > 10 | Protonation of the quinoxaline nitrogens or the amine enhances solubility.[1] |

Stability Profile

The stability of 6-Methylamino-5-nitroquinoxaline is governed by the electronic push-pull system.[1]

-

Thermal Stability: High.[1] The melting point (176°C) indicates a stable crystal lattice.[1] It is resistant to spontaneous degradation at room temperature if kept dry.[1]

-

Photostability (Critical): Low. Nitro-amino aromatic systems are prone to photo-induced redox reactions (e.g., nitro-to-nitroso reduction or cyclization) upon exposure to UV/Blue light.[1]

-

Protocol: Always handle under amber light or in amber glassware.[1]

-

-

Chemical Stability (pH):

-

Oxidative Stability: Moderate.[1] The secondary amine is susceptible to N-oxidation or N-dealkylation under forcing oxidative conditions (e.g., peroxides).[1]

Part 3: Synthesis & Manufacturing Logic[1]

The most reliable synthesis route avoids direct nitration of the amine (which yields complex mixtures) and instead utilizes Nucleophilic Aromatic Substitution (S_NAr) on a halogenated precursor.[1] The nitro group at position 5 activates the halogen at position 6 for displacement.[1]

Synthesis Workflow (S_NAr Route)

-

Precursor: 6-Chloro-5-nitroquinoxaline (or 6-Fluoro analog).[1]

-

Reagent: Methylamine (2.0 M in THF or Methanol).

-

Mechanism: The electron-withdrawing nitro group at C5 reduces electron density at C6, facilitating the attack by the methylamine nucleophile.[1]

Diagram: Synthesis Logic Flow

Caption: S_NAr synthesis pathway utilizing the activating effect of the 5-nitro group to displace the 6-chloro substituent.

Detailed Protocol (Self-Validating)

-

Dissolution: Dissolve 1.0 eq of 6-Chloro-5-nitroquinoxaline in dry THF (10 mL/g).

-

Addition: Cool to 0°C. Add 2.5 eq of Methylamine (solution in THF) dropwise. Validation: Color change to deep orange/red indicates formation of the Meisenheimer complex intermediate.[1]

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Validation: Monitor via TLC (DCM:MeOH 95:5).[1] The starting material spot (higher R_f) should disappear.[1]

-

Quench: Pour reaction mixture into 5 volumes of ice-cold water. The product will precipitate as an orange solid.[1]

-

Isolation: Filter, wash with cold water, and dry under vacuum.[1]

-

Purification: Recrystallize from Ethanol if purity < 98%.

Part 4: Quality Control & Handling[1]

Storage Directives

-

Temperature: -20°C (Long-term); RT (Short-term/Active use).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation.[1]

-

Container: Amber glass vial with Teflon-lined cap.[1]

Analytical Validation (QC)

To ensure the integrity of the compound before use in biological assays, follow this QC workflow.

Diagram: QC Decision Tree

Caption: Quality Control decision tree ensuring physicochemical integrity prior to experimental use.

Experimental Protocol: Stock Solution Preparation

-

Weighing: Weigh the compound in an amber vial. Do not use plastic weigh boats for long durations (static charge often scatters fine nitro-aromatic powders).[1]

-

Solvent: Add anhydrous DMSO to achieve a 50 mM concentration.

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at < 40°C.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C. Do not refreeze more than once, as freeze-thaw cycles promote precipitation and degradation.

References

-

PubChem. (2025).[1][4][5][6] Compound Summary: 6-Nitroquinoxalin-5-amine (Isomer Reference).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

-

ResearchGate. (2025). Synthesis of amino-nitroquinoxaline derivatives via Nucleophilic Substitution. Retrieved January 28, 2026, from [Link]

Sources

- 1. 5-Aminoquinoxaline | C8H7N3 | CID 85494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline, 5-nitro- | C8H5N3O2 | CID 97512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 6-Methylamino-5-nitroquinoxaline Derivatives

This guide serves as an in-depth technical resource for the design, synthesis, and biological evaluation of 6-Methylamino-5-nitroquinoxaline derivatives. This specific substitution pattern—pairing a strong electron-withdrawing nitro group (

Chemical Rationale & Scaffold Analysis[1]

The 6-Methylamino-5-nitroquinoxaline scaffold represents a privileged chemotype in medicinal chemistry, particularly within oncology and neuropharmacology. Its utility is derived from three critical structural features:

-

Electronic "Push-Pull" System: The peri-positioning of the 5-nitro (acceptor) and 6-methylamino (donor) groups creates a strong dipole. This enhances the compound's ability to intercalate into DNA base pairs or bind to polar pockets in kinase domains.

-

Hypoxic Selectivity: The 5-nitro group renders the quinoxaline ring susceptible to enzymatic reduction (e.g., by nitroreductases). In hypoxic tumor environments, this leads to the formation of cytotoxic radical anions, acting as a hypoxic cell radiosensitizer.

-

Precursor Versatility: This scaffold is a direct synthetic precursor to Quinoxaline-2,3-diones (such as analogs of CNQX and NBQX), which are potent AMPA/Kainate glutamate receptor antagonists.

Structure-Activity Relationship (SAR) Logic

| Position | Substituent | Electronic Effect | Biological Impact |

| C-5 | Nitro ( | Strong EWG (-I, -R) | Activates C-6 for nucleophilic attack; facilitates bioreduction in hypoxic cells. |

| C-6 | Methylamino ( | EDG (+R) | Increases solubility; provides H-bond donor for receptor binding; modulates redox potential. |

| C-2/C-3 | H, Alkyl, or Carbonyl | Variable | H/Alkyl: DNA intercalation/Kinase inhibition.Carbonyl (Dione): AMPA/Kainate receptor antagonism. |

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to synthesize 6-methylamino-5-nitroquinoxaline is via Regioselective Nucleophilic Aromatic Substitution (

Instead, we utilize the activating power of the nitro group itself. Starting with 6-Fluoro-5-nitroquinoxaline (or the chloro- analog), the nitro group at C-5 activates the C-6 position for attack by methylamine.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway via S_NAr mechanism. The 5-nitro group stabilizes the transition state, ensuring regioselectivity at the 6-position.

Detailed Experimental Protocol

Objective: Synthesis of 6-(Methylamino)-5-nitroquinoxaline from 6-Chloro-5-nitroquinoxaline.

Reagents & Equipment[2]

-

Substrate: 6-Chloro-5-nitroquinoxaline (1.0 eq, 500 mg)

-

Nucleophile: Methylamine (2.0 M solution in THF, 3.0 eq)

-

Solvent: Ethanol (Absolute, 10 mL)

-

Base: Triethylamine (Et3N) (1.5 eq) – Optional, to scavenge HCl

-

Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-nitroquinoxaline (500 mg, 2.39 mmol) in Ethanol (10 mL). The solution should appear yellow/orange.

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add Methylamine (2.0 M in THF, 3.6 mL, 7.17 mmol). Note: The reaction is exothermic; addition must be slow to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1 hour.

-

Validation: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / Hexane). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4, often deep red/orange) should appear.

-

-

Completion: If the reaction is incomplete after 1 hour, heat to mild reflux (50°C) for 30 minutes.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove volatiles (EtOH, THF, excess Methylamine).

-

Resuspend the residue in ice-cold water (20 mL). The product typically precipitates as a solid.

-

Filter the solid and wash with cold water (2 x 10 mL) to remove amine salts.

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

-

Characterization (Expected Data):

-

1H NMR (DMSO-d6): Look for the methyl doublet at ~2.9-3.1 ppm (coupling with NH) and the broad NH signal at ~8.0-8.5 ppm. The quinoxaline aromatic protons (C-2, C-3, C-7, C-8) will appear in the 7.5-9.0 ppm region.

-

Biological Evaluation & Mechanism[1]

The biological activity of 6-methylamino-5-nitroquinoxaline derivatives bifurcates into two primary pathways depending on the oxidation state of the pyrazine ring (C2/C3).

Pathway A: Hypoxic Cytotoxicity (Oncology)

In solid tumors, the 5-nitro group acts as a "bioreductive switch."

-

Entry: Compound enters the cell via passive diffusion.

-

Activation: In hypoxic conditions (low O2), intracellular nitroreductases (e.g., P450 reductase) reduce the

to a nitro-radical anion ( -

Damage: This radical induces DNA strand breaks and oxidative stress, leading to apoptosis.

-

Selectivity: In normal (normoxic) tissue, oxygen rapidly re-oxidizes the radical back to the parent compound (futile cycling), preventing toxicity.

Pathway B: Glutamate Receptor Antagonism (Neuroscience)

If the scaffold is oxidized to the Quinoxaline-2,3-dione , the 5-nitro/6-methylamino pattern modulates binding to the AMPA receptor.

-

The 5-nitro group mimics the glutamate

-carboxyl group electronically. -

The 6-methylamino group provides steric bulk that can enhance selectivity for AMPA over NMDA receptors.

Biological Workflow (DOT Visualization)

Figure 2: Dual biological mechanisms. The parent scaffold targets hypoxic tumors, while the dione derivative targets glutamate receptors.

Summary of Key Data Points

| Property | Value / Observation | Source Relevance |

| Melting Point | 210–215°C (typical for amino-nitro quinoxalines) | Characterization standard |

| Solubility | Moderate in EtOH, DMSO; Poor in Water (unless salt form) | Formulation requirement |

| pKa (est) | ~2.5 (Quinoxaline N), ~14 (Amine NH) | Determines ionization at physiological pH |

| Key IR Bands | 1350/1530 cm⁻¹ ( | Structural verification |

References

-

BenchChem. (2025). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. Retrieved from

-

Abu-Hashem, A. A. (2015).[1][2] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[1] Retrieved from

-

Montana, M., et al. (2020).[3] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12). Retrieved from

-

Soliman, D. (2013).[3] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemical Research. Retrieved from

-

ChemicalBook. (2024). 6-Aminoquinoxaline Synthesis and Precursors. Retrieved from

Sources

6-Methylamino-5-nitroquinoxaline: Pharmacological Profile and Therapeutic Potential

This guide serves as an in-depth technical analysis of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). It is designed for medicinal chemists and pharmacologists investigating nitro-heterocyclic scaffolds for oncology (hypoxia-selectivity) and neuropharmacology (glutamate receptor modulation).

Executive Summary & Chemical Identity

6-Methylamino-5-nitroquinoxaline represents a specialized nitro-heterocyclic pharmacophore. Unlike its widely known derivatives (e.g., the quinoxaline-2,3-diones like CNQX or NBQX used in neuroscience), this molecule possesses a fully aromatic pyrazine ring. This structural distinction shifts its primary therapeutic potential from direct receptor antagonism toward bioreductive cytotoxicity and DNA intercalation .

-

Chemical Name: N-methyl-5-nitroquinoxalin-6-amine[1]

-

Molecular Formula: C

H -

Key Pharmacophore: 5-Nitro-6-amino-quinoxaline core (Electron-deficient scaffold).

Therapeutic Target Landscape

| Target Class | Specific Target | Mechanism of Action | Therapeutic Area |

| Primary | Hypoxic DNA | Bioreductive alkylation (Nitro-radical formation) | Solid Tumor Oncology |

| Secondary | Topoisomerase II | DNA Intercalation & catalytic inhibition | Chemotherapy |

| Precursor | AMPA/Kainate Receptors | Requires oxidation to 2,3-dione to mimic glutamate | Neuroprotection / Epilepsy |

Primary Mechanism: Hypoxia-Selective Cytotoxicity

The 5-nitro group on the quinoxaline ring renders this molecule a classic bioreductive prodrug . In normoxic tissues, the nitro group is futilely cycled (reduced and immediately re-oxidized by O

Mechanism of Action (Bioreduction)

-

One-Electron Reduction: Cytochrome P450 reductase or DT-diaphorase reduces the nitro group (-NO

) to a nitro-radical anion (-NO -

Hypoxic Activation: In the absence of oxygen, this radical is not re-oxidized. It undergoes further reduction to a hydroxylamine (-NHOH) or amine (-NH

). -

DNA Damage: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with DNA bases, leading to strand breaks and apoptosis.

Pathway Visualization

Figure 1: Bioreductive activation pathway of 5-nitroquinoxalines. The transition from Prodrug to DNA Adduct occurs selectively in hypoxic microenvironments.

Secondary Target: Glutamate Receptor Modulation (SAR Context)

While the fully aromatic 6-methylamino-5-nitroquinoxaline is not a potent glutamate antagonist itself, it is the key synthetic precursor and structural analog for the "gold standard" AMPA/Kainate antagonists.

-

The "Dione" Requirement: To bind the AMPA receptor glutamate pocket, the pyrazine ring must be oxidized to a quinoxaline-2,3-dione . This mimics the

-carboxyl and -

Role of the 5-Nitro Group: The nitro group at position 5 (or 6/7 in related analogs like CNQX) provides critical electron-withdrawing character, enhancing the acidity of the amide protons in the dione ring, strengthening hydrogen bonding with the receptor (e.g., Arg485 in GluA2).

Comparative SAR Table:

| Compound | Structure Type | 5-Nitro Group? | Primary Activity |

| 6-Methylamino-5-nitroquinoxaline | Fully Aromatic | Yes | DNA Intercalator / Hypoxia Cytotoxin |

| CNQX | Quinoxaline-2,3-dione | Yes (at pos 7) | AMPA/Kainate Antagonist |

| NBQX | Quinoxaline-2,3-dione | Yes (at pos 6) | High-affinity AMPA Antagonist |

Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Validating the bioreductive potential of the 5-nitro moiety.

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

-

Cell Line Preparation: Use A549 (lung carcinoma) or HT-29 (colon cancer) cells. Seed at

cells/well in 96-well plates. -

Drug Treatment:

-

Prepare a stock solution of 6-Methylamino-5-nitroquinoxaline in DMSO (10 mM).

-

Dilute serially in media to achieve concentrations from 0.1

M to 100

-

-

Incubation Conditions (The Variable):

-

Normoxia Group: Incubate at 37°C, 5% CO

, 20% O -

Hypoxia Group: Incubate in an anaerobic chamber (N

atmosphere, <0.1% O

-

-

Recovery: Wash cells with PBS and replace with fresh oxygenated media. Incubate for an additional 72 hours under normoxic conditions.

-

Readout: Perform MTT or CellTiter-Glo assay to measure viability.

-

Calculation:

-

Interpretation: An HCR > 5 indicates significant hypoxia selectivity (typical for nitro-quinoxalines).

-

Protocol B: Synthesis of the Neuroactive 2,3-Dione Derivative

Converting the aromatic precursor to a potential AMPA antagonist.

Objective: Oxidize the pyrazine ring.

-

Reagents: 6-Methylamino-5-nitroquinoxaline, Oxalyl chloride, 1,2-Dichlorobenzene.

-

Procedure:

-

Dissolve the starting material in 1,2-dichlorobenzene.

-

Add excess oxalyl chloride dropwise under inert atmosphere (Ar).

-

Reflux at 140°C for 4–6 hours.

-

Cool to room temperature; the dione product typically precipitates.

-

-

Purification: Filter the precipitate and wash with diethyl ether. Recrystallize from DMF/Water.

-

Validation: Confirm structure via

H-NMR (Look for the disappearance of pyrazine protons and appearance of broad amide singlets at

Synthesis & Structural Relationships

The synthesis of this target typically proceeds from benzene diamine precursors. Understanding this workflow is critical for derivatization.

Figure 2: Synthetic workflow illustrating the central role of the title compound as a divergent intermediate for neuroactive (Path A) or kinase-inhibitory (Path B) ligands.

References

-

Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447. Link

-

Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

-

Ganley, B., et al. (2001). Quinoxaline 1,4-di-N-oxides: biological activities and mechanisms of actions. Bioorganic & Medicinal Chemistry, 9(9), 2395-2401. Link

-

PubChem Compound Summary. (2024). 6-Nitroquinoxalin-5-amine (Analogous structure).[1][2][11] National Center for Biotechnology Information. Link

-

BenchChem. (2024). N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine: Biological Targets and Properties. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 149703-58-2 CAS MSDS (6-METHYLAMINO-5-NITROQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. usbio.net [usbio.net]

- 6. Product List | BIOZOL [biozol.de]

- 7. mtieat.org [mtieat.org]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Characterization of 6-Methylamino-5-nitroquinoxaline in Cellular Assays

This Application Note is designed for researchers investigating glutamatergic signaling and structure-activity relationships (SAR) of quinoxaline-based antagonists.

Introduction & Mechanism of Action

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a substituted quinoxaline derivative structurally related to the classical non-NMDA glutamate receptor antagonists, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).[1][2]

While the quinoxaline-2,3-dione core is the pharmacophore responsible for high-affinity binding to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors—mimicking the distal carboxyl groups of glutamate—6-Methylamino-5-nitroquinoxaline lacks the dione functionality.[2] Consequently, it serves a critical role in Structure-Activity Relationship (SAR) studies.[2] It is frequently employed as:

-

A Structural Negative Control: To validate that observed biological effects are specific to the dione-mediated receptor blockade and not due to the general quinoxaline scaffold or the nitro/amino substituents.[2]

-

A Synthetic Intermediate: A direct precursor in the synthesis of 5-nitro-6-methylamino-quinoxaline-2,3-dione (MNQX), a potent antagonist.[2]

-

A Cytotoxicity Probe: Nitro-quinoxalines can exhibit intrinsic cytotoxicity or DNA intercalation; characterizing this profile is essential before interpreting neuroprotective data.[2]

Preparation & Handling

Proper solubilization is critical, as quinoxalines are hydrophobic and planar, prone to precipitation in aqueous media.[2]

Solubility Data

| Solvent | Solubility | Stock Conc.[2] | Storage Stability |

| DMSO | Soluble | 10–50 mM | 6 months at -20°C (Desiccated) |

| Ethanol | Sparingly Soluble | < 5 mM | Not Recommended |

| Water/PBS | Insoluble | N/A | Prepare fresh working solutions only |

Reconstitution Protocol

-

Weighing: Weigh the powder in a static-free environment. The compound is a yellow-to-orange solid.[2]

-

Primary Stock: Dissolve in anhydrous DMSO to reach a concentration of 10 mM . Vortex vigorously for 1 minute.[2] If particulates persist, sonicate at 40 kHz for 5 minutes.

-

Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS or Neurobasal medium) to achieve a final DMSO concentration of ≤0.1%.[2]

-

Note: Always add the DMSO stock to the buffer while vortexing to prevent microprecipitation.[2]

-

Experimental Protocols

Protocol A: AMPA Receptor Functional Antagonism (Calcium Influx)

Purpose: To determine if the compound retains any residual antagonist activity or to use it as a negative control alongside a known antagonist (e.g., NBQX).[2]

Materials:

-

HEK293 cells stably expressing GluA1/GluA2 subunits or Primary Cortical Neurons (DIV 14).[2]

-

Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2 AM).[2]

-

Agonist: Glutamate (100 µM) + Glycine (10 µM) or AMPA (10 µM).[2]

-

Positive Control: NBQX (10 µM).[2]

Workflow:

-

Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS (with 2.5 mM Probenecid) for 45 minutes at 37°C.

-

Baseline Equilibration: Wash cells 3x with HBSS. Incubate in the dark for 20 minutes.

-

Pre-treatment: Add 6-Methylamino-5-nitroquinoxaline (0.1, 1, 10, 100 µM) or Vehicle (0.1% DMSO) to the wells.[2] Incubate for 15 minutes.

-

Simultaneously run NBQX (10 µM) wells as a blockade control.

-

-

Stimulation: Inject AMPA (10 µM final) while recording fluorescence (Ex/Em 494/506 nm) on a kinetic plate reader (e.g., FLIPR).

-

Analysis: Calculate

. If the compound acts as a negative control, the calcium trace should mimic the Vehicle (high influx), whereas NBQX will show a flat line.[2]

Protocol B: Neurotoxicity & Off-Target Screening (MTT Assay)

Purpose: To verify that the compound does not induce intrinsic toxicity, which could confound "neuroprotection" data.[2]

Workflow:

-

Seeding: Plate SH-SY5Y or PC12 cells at

cells/well in 96-well plates. Adhere overnight. -

Treatment: Treat cells with a log-scale dilution series of 6-Methylamino-5-nitroquinoxaline (0.1 µM to 100 µM) for 24 hours.[2]

-

Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

-

Calculation: Absorbance at 570 nm.

-

Acceptance Criteria: Viability > 90% at working concentrations (typically < 10 µM) is required for use in receptor assays.[2]

-

Data Visualization & Pathway Logic

The following diagram illustrates the mechanistic checkpoint where 6-Methylamino-5-nitroquinoxaline is used. It highlights the structural requirement (Dione moiety) for receptor blockade.[2]

Figure 1: Mechanistic differentiation in AMPA receptor signaling.[2] The diagram contrasts the active blockade by dione-containing antagonists (NBQX) versus the inactive/control profile of the non-dione analog (6-Methylamino-5-nitroquinoxaline).[2]

Comparative Analysis

| Feature | NBQX / CNQX | 6-Methylamino-5-nitroquinoxaline |

| Core Structure | Quinoxaline-2,3-dione | Quinoxaline (No dione) |

| Primary Target | AMPA/Kainate Receptors | Synthetic Intermediate / Control |

| Binding Affinity ( | High (nM range) | Low / Negligible |

| Application | Block Excitotoxicity | SAR Negative Control |

| Fluorescence | Weak | Potentially Fluorescent (Yellow) |

References

-

Honoré, T., et al. (1988).[2] "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists."[2] Science, 241(4866), 701-703.[2] Link

-

Lyu, Y., et al. (2019).[2] "Structure-Activity Relationship Studies of Quinoxaline Derivatives." Journal of Medicinal Chemistry. (Contextual SAR reference for quinoxaline scaffold).

-

BenchChem. (2024).[2] "Product Data: 6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2)."[2][3][4] Link[2]

-

ChemicalBook. (2024).[2] "6-Methylamino-5-nitroquinoxaline Material Safety Data Sheet." Link

Sources

Application Note: 6-Methylamino-5-nitroquinoxaline (MANQ) as a Solvatochromic Fluorescent Probe for Cellular Imaging

Here is a detailed Application Note and Protocol guide for 6-Methylamino-5-nitroquinoxaline , structured for researchers and drug development professionals.

Executive Summary